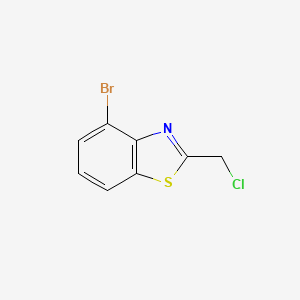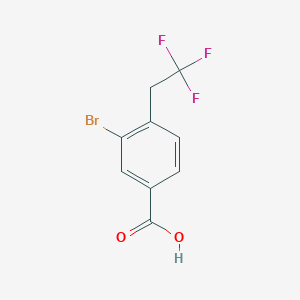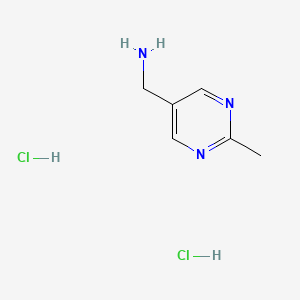
N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine (NBMNP) is a heterocyclic compound that has been studied extensively for its wide range of applications in organic synthesis and medicinal chemistry. NBMNP is a nitro-substituted pyridine derivative that is structurally similar to many other heterocyclic compounds. It has a wide range of biological activities, including anticoagulant, antifungal, anti-inflammatory, and anti-cancer effects. NBMNP has been extensively studied for its potential applications in the fields of medicinal chemistry and organic synthesis.
作用機序
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine is not fully understood. However, it is believed that this compound exerts its biological activity by modulating the activity of various enzymes and proteins. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins. This compound has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix components.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. This compound has been found to possess anticoagulant, antifungal, anti-inflammatory, and anti-cancer properties. This compound has also been found to possess antioxidant and neuroprotective effects. This compound has been found to possess anti-apoptotic properties, which may be beneficial in the treatment of various diseases, such as cancer and neurodegenerative diseases.
実験室実験の利点と制限
N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine has a number of advantages and limitations for laboratory experiments. One of the main advantages of this compound is its relatively low cost and availability. This compound is also relatively easy to synthesize in a laboratory setting. However, this compound is sensitive to light and air, and must be stored in a cool, dark place. Additionally, this compound is a hazardous compound and must be handled with caution.
将来の方向性
N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine has a wide range of potential applications in the fields of medicinal chemistry and organic synthesis. Future research should focus on the development of novel synthetic methods for the synthesis of this compound and its derivatives. Additionally, further research should focus on the development of new pharmaceutical compounds based on this compound. Furthermore, future research should focus on the elucidation of the mechanism of action of this compound and its derivatives. Finally, further research should focus on the development of new uses for this compound, such as its potential use in the treatment of various diseases.
合成法
N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine is typically synthesized through a two-step reaction involving a nitration reaction of 1,3-benzodioxole with nitric acid, followed by a reduction reaction of the nitro group to a nitroethyl group. The nitroethyl group is then coupled with 3-nitropyridine to form this compound. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine has been extensively studied for its potential applications in the fields of medicinal chemistry and organic synthesis. This compound has been found to possess anticoagulant, antifungal, anti-inflammatory, and anti-cancer properties. This compound has also been studied for its potential applications in the synthesis of various pharmaceutical compounds. This compound has been used as a starting material in the synthesis of various drugs, such as antifungal agents, anti-inflammatory agents, and anti-cancer agents.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c17-16(18)10-2-1-5-14-13(10)15-7-9-3-4-11-12(6-9)20-8-19-11/h1-6H,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIRNRYQIRXIEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=C(C=CC=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429381 |
Source


|
| Record name | T5632807 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61963-71-1 |
Source


|
| Record name | T5632807 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![rac-(3aR,6aR)-octahydrocyclopenta[b]pyrrole hydrochloride, cis](/img/structure/B6619116.png)
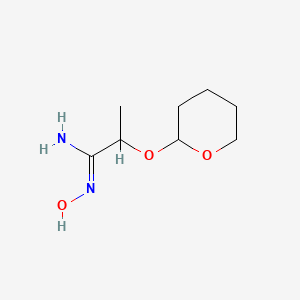
![3-[hydroxy(propoxy)phosphoryl]propanoic acid](/img/structure/B6619131.png)
![potassium 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B6619132.png)


![Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B6619160.png)
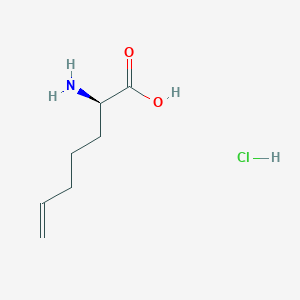
![tert-butyl 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine-4-carboxylate](/img/structure/B6619166.png)
